6-(Bis(2-chloroethyl)amino)-6-deoxyglucose

P388 murine leukemia antitumor efficacy increased life span (ILS)

6-(Bis(2-chloroethyl)amino)-6-deoxy-D-glucose (C-6, also designated CEADG) is a synthetic glucose-nitrogen mustard conjugate in which the bifunctional alkylating bis(2-chloroethyl)amino group is covalently attached to the C-6 position of D-glucose, replacing the primary hydroxyl. First characterized in a 1986 structure-activity study, C-6 belongs to the aminoglucose mustard class developed to test whether sugar conjugation can selectively reduce the dose-limiting bone marrow toxicity of nitrogen mustards while preserving antineoplastic efficacy.

Molecular Formula C10H19Cl2NO5
Molecular Weight 304.16 g/mol
CAS No. 102037-94-5
Cat. No. B009663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bis(2-chloroethyl)amino)-6-deoxyglucose
CAS102037-94-5
Synonyms6-(bis(2-chloroethyl)amino)-6-deoxyglucose
CEADG
Molecular FormulaC10H19Cl2NO5
Molecular Weight304.16 g/mol
Structural Identifiers
SMILESC(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1
InChIKeyLXKPSLUQJMAWQY-UTINFBMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose (CAS 102037-94-5): Procurement-Grade Differentiation of a Glucose-Conjugated Nitrogen Mustard


6-(Bis(2-chloroethyl)amino)-6-deoxy-D-glucose (C-6, also designated CEADG) is a synthetic glucose-nitrogen mustard conjugate in which the bifunctional alkylating bis(2-chloroethyl)amino group is covalently attached to the C-6 position of D-glucose, replacing the primary hydroxyl [1]. First characterized in a 1986 structure-activity study, C-6 belongs to the aminoglucose mustard class developed to test whether sugar conjugation can selectively reduce the dose-limiting bone marrow toxicity of nitrogen mustards while preserving antineoplastic efficacy [2]. Its molecular formula is C10H19Cl2NO5 (monoisotopic mass 303.064 Da), with four defined stereocenters retaining the D-gluco configuration, a predicted logP of -0.86, and estimated aqueous solubility exceeding 6 × 10⁵ mg/L .

Why Generic Nitrogen Mustard Substitution Fails for 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose (102037-94-5)


Nitrogen mustards cannot be treated as interchangeable alkylating agents when conjugated to carbohydrate carriers. The same bis(2-chloroethyl)amino warhead produces profoundly different toxicity profiles depending on three structural variables: the sugar identity (glucose vs. galactose), the position of mustard attachment on the sugar ring (C-6 vs. C-2 vs. C-1), and the acetylation state of the sugar hydroxyls [1]. In the foundational Cantrell et al. (1986) study, four glucose-mustard analogs bearing the identical cytotoxic group at different ring positions exhibited near-identical P388 antitumor activity (83–86% ILS) yet diverged dramatically in bone marrow DNA synthesis preservation—ranging from 77% of control (C-6) to 17% (D-C-1 isomer) [2]. Furthermore, in vitro human bone marrow CFU-C assays revealed that C-6 does not exploit the glucose transport system for cellular entry, contradicting the intuitive assumption that the glucose moiety confers GLUT-mediated targeting [3]. These data establish that neither the nitrogen mustard class nor the glucose conjugation strategy is a reliable proxy for individual compound behavior; substitution without compound-specific evidence risks selecting an agent with equivalent antitumor activity but drastically greater myelotoxicity.

Quantitative Comparator Evidence Guide: 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose (C-6) vs. Closest Analogs


P388 Leukemia Antitumor Activity: C-6 vs. Nitrogen Mustard (HN2) — Head-to-Head In Vivo Comparison

In the same study under identical conditions (single i.p. administration at the respective LD10 dose in BALB/c × DBA/2 F1 mice bearing ascitic P388 leukemia), the C-6 glucose mustard produced significantly greater antitumor activity than the parent nitrogen mustard HN2 (mechlorethamine). C-6 achieved an increased life span (ILS) of 83–86%, compared to only 60% ILS for HN2 (P = 0.01). This establishes that glucose conjugation at the C-6 position not only preserves but enhances antitumor efficacy relative to the unconjugated mustard [1]. Notably, the antitumor activity of C-6 did not differ significantly from the other three aminoglucose mustard positional isomers tested (TGM, D-C-1, L-C-1; all 83–86% ILS), but all glucose conjugates outperformed HN2. Melphalan (p-di(2-chloroethyl)amino-L-phenylalanine), a clinically used nitrogen mustard, produced the highest ILS at >101% [1].

P388 murine leukemia antitumor efficacy increased life span (ILS) nitrogen mustard comparator aminoglucose mustard SAR

Bone Marrow WBC Sparing: C-6 vs. HN2, C-1 Isomers, and Melphalan — In Vivo Hematotoxicity Differential

Administered at its LD10 dose, C-6 demonstrated significantly less depression of peripheral white blood cell (WBC) counts than did an equitoxic dose of HN2, either C-1 isomer (D- or L-), or melphalan. The mean nadir WBC count for C-6 was 86% of control, compared with TGM at 80% of control [1]. In contrast, bone marrow DNA synthesis—a more direct measure of myelotoxicity—was depressed to only 77% of control for C-6, versus 27% for HN2, 17% for the D-C-1 isomer, 18% for the L-C-1 isomer, and 2% for melphalan [1]. This nearly three-fold difference in DNA synthesis preservation between C-6 (77%) and HN2 (27%) constitutes the single most quantitatively robust differentiation between the glucose conjugate and its parent mustard, and an even larger differential exists between C-6 and the C-1 positional isomers (77% vs. 17–18%) [1].

bone marrow toxicity leukopenia WBC nadir myelosuppression hematotoxicity comparison

Positional Isomer Differentiation: C-6 vs. C-1 Glucose-Mustard — The Critical Role of Mustard Attachment Site

Within the same study, the four glucose-mustard analogs—differing ONLY in the ring position of mustard attachment (C-6 for C-6; C-2 for TGM; C-1 anomeric for D- and L-C-1) and acetylation status—showed indistinguishable P388 antitumor activity (83–86% ILS across all four) but dramatically divergent bone marrow toxicity [1]. The C-1 isomers (both D- and L-anomers, which are tetra-O-acetylated at positions 2,3,4,6) were the least acutely toxic (LD10 = 73 µmol/kg for both) yet caused the most severe bone marrow DNA synthesis depression (17% and 18% of control, respectively). In contrast, C-6 (free hydroxyl groups, mustard at C-6) preserved DNA synthesis at 77% of control [1]. The LD10 values underscore the toxicity inversion: C-1 isomers require a 19-fold higher molar dose to achieve lethality equivalence but produce far greater myelosuppression at that equitoxic dose. TGM (acetylated, mustard at C-2) occupied an intermediate position with the lowest LD10 (3.8 µmol/kg, most acutely toxic) and intermediate DNA synthesis preservation (64%) [1].

positional isomer C-6 vs C-1 glucose mustard structure-activity relationship anomeric substitution bone marrow sparing mechanism

Sugar Identity Comparison: C-6 (Glucose Mustard) vs. C6-GLM (Galactose Mustard) — Cross-Study Efficacy-Toxicity Trade-off

C6-galactose mustard (C6-GLM, galamustine, CAS 105618-02-8) represents the closest structural analog to C-6, differing only in the stereochemistry at the C-4 hydroxyl (glucose: equatorial 4-OH; galactose: axial 4-OH). In a separate study using an identical murine P388 model and equitoxic LD10 dosing, C6-GLM produced a 121% ILS versus 60% ILS for HN2 (P < 0.01) [1]. C-6, in the Cantrell study, produced 83–86% ILS versus 60% for HN2 [2]. This cross-study comparison suggests C6-GLM may offer superior antitumor potency relative to C-6 (121% vs. ~85% ILS). However, the bone marrow sparing profile presents an inverse pattern: C6-GLM reduced WBC to 74% of control with granulocytes at 91% [1], whereas C-6 reduced WBC only to 86% of control [2]. Additionally, in human bone marrow CFU-GM assays, C6-GLM at 1 × 10⁻² mM produced only a 33% reduction in colonies compared to 75% reduction with HN2 and virtual elimination with melphalan [1]. Comparable human CFU-C data for C-6 (Lazarus 1986 study) showed no significant advantage over melphalan [3].

glucose vs galactose mustard C6-GLM comparison galamustine sugar carrier differentiation hexose specificity

In Vitro Human Bone Marrow CFU-C: C-6 vs. Melphalan — Critical Translational Caveat

In the only study directly comparing C-6 and melphalan in human bone marrow, Lazarus et al. (1986) used the CFU-C (colony-forming unit culture) assay with bone marrow from normal human volunteers and found no significant difference between the myelosuppressive actions of C-6 and melphalan at any concentration tested, except at 4.0 µM where C-6 was significantly more toxic (P < 0.05) [1]. Both agents reduced bone marrow cell colonies to approximately 12% of control at 6.6 µM (1 h incubation), a concentration approximating melphalan's clinical C×T (concentration × time) [1]. In the human tumor stem cell assay (HTSCA) using malignant melanoma and ovarian carcinoma specimens, melphalan's antitumor activity was either similar to or greater than C-6 at all concentrations, with no significant difference at 6.6 µM [1]. Critically, C-6 showed no increased myelotoxicity when human bone marrow cells were incubated in glucose-deficient medium versus medium containing 300 mg% glucose, indicating that C-6 is not transported into normal human bone marrow cells via the glucose transport system [1]. This directly contradicts the mechanistic hypothesis that the glucose moiety confers GLUT-mediated targeting.

human CFU-C assay in vitro myelotoxicity melphalan comparison translational limitation bone marrow colony-forming unit

Evidence-Backed Research Application Scenarios for 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose (CAS 102037-94-5)


Murine In Vivo Structure-Activity Relationship Studies of Sugar-Mustard Conjugate Myelotoxicity

C-6 is optimally deployed as the low-myelotoxicity reference compound in a panel of aminoglucose mustard positional isomers. Its bone marrow DNA synthesis preservation of 77% of control—compared to 17–18% for C-1 isomers and 27% for HN2—makes it the benchmark for maximal bone marrow sparing within this series [1]. A well-controlled SAR study should include C-6 alongside at least one C-1 isomer and HN2 as positive myelosuppressive controls, with equitoxic (LD10) dosing to ensure valid toxicity comparisons. The P388 ascitic leukemia model in BALB/c × DBA/2 F1 mice, with [³H]thymidine incorporation as the bone marrow DNA synthesis readout, replicates the conditions under which C-6's differential was originally established [1].

Comparative Hexose Carrier Specificity Research: Glucose (C-6) vs. Galactose (C6-GLM) Mustard Conjugates

The glucose/galactose pair (C-6 and C6-GLM) offers a unique tool set for investigating how a single epimeric change at the sugar C-4 position alters the efficacy-myelotoxicity balance of an otherwise identical nitrogen mustard payload. Cross-study data indicate a trade-off: C-6 provides superior WBC preservation (86% vs. 74% of control) while C6-GLM provides superior antitumor activity (121% vs. ~85% ILS) [1][2]. Researchers should note that no direct concurrent head-to-head comparison of these two compounds has been published, and the existing data come from separate studies. A side-by-side experiment under uniform conditions would address whether the observed differences reflect genuine epimer-dependent pharmacology or inter-study variability [1][2].

Mechanistic Studies of Glucose-Transporter-Independent Nitrogen Mustard Entry into Hematopoietic Cells

C-6 is specifically valuable for studies that aim to disprove or refine the hypothesis that sugar conjugation targets alkylating agents to GLUT-expressing cells. The Lazarus et al. (1986) finding that C-6 myelotoxicity did not increase under glucose-depleted conditions in human bone marrow CFU-C assays provides direct evidence against GLUT-mediated transport [3]. Researchers investigating alternative uptake mechanisms (passive diffusion, other transporters) for sugar-conjugated alkylating agents can use C-6 as a prototypical compound that carries a glucose moiety without exploiting glucose transport pathways. Radiolabeled C-6 ([¹⁴C(U)]-glucose labeled) has been synthesized and is available for DNA binding and cellular uptake studies [4].

Species-Translation Studies: Murine In Vivo Bone Marrow Sparing vs. Human In Vitro CFU-C Myelotoxicity

The discordance between C-6's robust murine bone marrow sparing (DNA synthesis 77% of control, WBC 86% of control) [1] and its failure to outperform melphalan in human CFU-C assays (both reduced colonies to ~12% at 6.6 µM) [3] positions C-6 as a valuable tool for investigating species-specific determinants of nitrogen mustard hematotoxicity. Procurement of C-6 for cross-species comparative myelotoxicity studies—ideally paired with C6-GLM, which did demonstrate human CFU-GM sparing (33% vs. 75% colony reduction for HN2) [2]—could help identify the structural features required for translation of murine bone marrow protection to human hematopoietic cells.

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